molecular formula C12H16O3 B14055175 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one

Cat. No.: B14055175
M. Wt: 208.25 g/mol
InChI Key: XQUZGDFCIOYZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 It is a derivative of propiophenone and features an ethoxy group and a hydroxymethyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one typically involves the alkylation of 4-ethoxybenzaldehyde with a suitable alkylating agent, followed by oxidation and reduction steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

Scientific Research Applications

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both ethoxy and hydroxymethyl groups, which provide distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-[4-ethoxy-2-(hydroxymethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H16O3/c1-3-15-12-5-4-10(6-9(2)14)11(7-12)8-13/h4-5,7,13H,3,6,8H2,1-2H3

InChI Key

XQUZGDFCIOYZHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(=O)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.